molecular formula C35H27NO5 B15151047 2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)

2-(2,5-Dimethylphenyl)-2-oxoethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)

Cat. No.: B15151047
M. Wt: 541.6 g/mol
InChI Key: OIUCECOZTFHTAQ-UHFFFAOYSA-N
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Description

2-(2,5-dimethylphenyl)-2-oxoethyl 2-{16,18-dioxo-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}benzoate is a complex organic compound with a unique structure. It is characterized by its intricate pentacyclic framework and multiple functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenyl)-2-oxoethyl 2-{16,18-dioxo-17-azapentacyclo[6650(2),?0?,(1)?0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}benzoate involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethylphenyl)-2-oxoethyl 2-{16,18-dioxo-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-(2,5-dimethylphenyl)-2-oxoethyl 2-{16,18-dioxo-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylphenyl)-2-oxoethyl 2-{16,18-dioxo-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2,5-dimethylphenyl)-2-oxoethyl 2-{16,18-dioxo-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl}benzoate lies in its specific structural features, which confer distinct chemical and biological properties. Its pentacyclic framework and multiple functional groups make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C35H27NO5

Molecular Weight

541.6 g/mol

IUPAC Name

[2-(2,5-dimethylphenyl)-2-oxoethyl] 2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate

InChI

InChI=1S/C35H27NO5/c1-19-15-16-20(2)26(17-19)28(37)18-41-35(40)25-13-7-8-14-27(25)36-33(38)31-29-21-9-3-4-10-22(21)30(32(31)34(36)39)24-12-6-5-11-23(24)29/h3-17,29-32H,18H2,1-2H3

InChI Key

OIUCECOZTFHTAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)COC(=O)C2=CC=CC=C2N3C(=O)C4C(C3=O)C5C6=CC=CC=C6C4C7=CC=CC=C57

Origin of Product

United States

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